molecular formula C10H8F3N3 B13859967 5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine CAS No. 1290181-38-2

5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13859967
CAS No.: 1290181-38-2
M. Wt: 227.19 g/mol
InChI Key: MGZRWJPEDYTSCA-UHFFFAOYSA-N
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Description

5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine: is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 2,3,6-trifluorobenzyl bromide with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable base, such as sodium ethoxide, to yield the desired pyrazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets through hydrophobic interactions and electronic effects. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine: can be compared with other similar compounds, such as:

    5-[(2,4,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine: Similar structure but with different fluorine substitution pattern, leading to variations in reactivity and biological activity.

    5-[(2,3,4-trifluorophenyl)methyl]-1H-pyrazol-3-amine: Another isomer with distinct properties due to the position of the fluorine atoms.

The uniqueness of This compound

Properties

CAS No.

1290181-38-2

Molecular Formula

C10H8F3N3

Molecular Weight

227.19 g/mol

IUPAC Name

5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C10H8F3N3/c11-7-1-2-8(12)10(13)6(7)3-5-4-9(14)16-15-5/h1-2,4H,3H2,(H3,14,15,16)

InChI Key

MGZRWJPEDYTSCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CC2=CC(=NN2)N)F)F

Origin of Product

United States

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